molecular formula C10H9NO B8271984 7-Methylquinoline 1-oxide

7-Methylquinoline 1-oxide

Cat. No. B8271984
M. Wt: 159.18 g/mol
InChI Key: ULMCVDAJWJRBFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07960409B2

Procedure details

To a solution of 7-methylquinoline (20.0 g, 140 mmol) in dichloromethane (700 mL) was added 3-chloroperoxybenzoic acid (50%, 62.6 g, 182 mmol) and stirred at room temperature for 2 h. Solid calcium hydroxide (13.4 g, 182 mmol) was added and 15 min later the mixture was filtered through celite, rinsed with dichloromethane and the liquors evaporated to dryness to give the title compound. The compound was used as such for the next step. 1H NMR (400 MHz, acetone-d6): δ 8.45 (m, 2H), 7.93 (d, 1H), 7.80 (d, 1H), 7.55 (d, 1H), 7.35 (m, 1H), 2.60 (s, 3H).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
62.6 g
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N:9]2)=[CH:4][CH:3]=1.ClC1C=C(C=CC=1)C(OO)=[O:17].[OH-].[Ca+2].[OH-]>ClCCl>[CH3:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[CH:7][CH:8]=[N+:9]2[O-:17])=[CH:4][CH:3]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
CC1=CC=C2C=CC=NC2=C1
Name
Quantity
62.6 g
Type
reactant
Smiles
ClC=1C=C(C(=O)OO)C=CC1
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
13.4 g
Type
reactant
Smiles
[OH-].[Ca+2].[OH-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
was filtered through celite
WASH
Type
WASH
Details
rinsed with dichloromethane
CUSTOM
Type
CUSTOM
Details
the liquors evaporated to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=CC=C2C=CC=[N+](C2=C1)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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